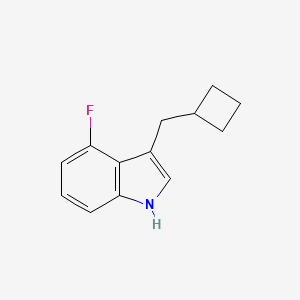

3-(Cyclobutylmethyl)-4-fluoro-1H-indole

Description

Significance of the Indole (B1671886) Scaffold in Chemical Biology and Medicinal Chemistry

The indole nucleus, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged scaffold in drug discovery. nih.gov Its widespread importance stems from its presence in essential biomolecules and a multitude of pharmacologically active compounds. nih.govnih.gov For instance, the amino acid tryptophan, the neurotransmitter serotonin (B10506), and the hormone melatonin (B1676174) all feature the indole core, highlighting its fundamental role in biological processes. nih.gov

In medicinal chemistry, the indole framework serves as the foundation for numerous FDA-approved drugs. nih.govrsc.org Its ability to mimic the structure of peptides allows it to bind reversibly to various enzymes and receptors, making it a versatile template for drug design. nih.govrsc.org Notable examples of indole-based pharmaceuticals include the anti-inflammatory drug Indomethacin, the anti-cancer vinca (B1221190) alkaloids (Vincristine, Vinblastine), and the anti-hypertensive agent Pindolol. researchgate.netrsc.org The structural rigidity and unique electronic properties of the indole ring system provide a stable platform for introducing various substituents to modulate therapeutic effects. nih.gov

Rationale for Academic Research on Substituted Indoles

Academic and industrial research focuses heavily on substituted indoles to discover new chemical entities (NCEs) with improved therapeutic profiles. nih.gov The rationale for this research is multifaceted. By strategically adding different functional groups to the indole core, chemists can fine-tune a molecule's pharmacological properties, such as its potency, selectivity, and pharmacokinetic characteristics (absorption, distribution, metabolism, and excretion). fda.gov

The structural versatility of the indole scaffold allows for the creation of large libraries of related compounds that can be screened against a wide array of biological targets. nih.govfda.gov This approach has led to the development of novel agents for treating a broad spectrum of diseases, including cancer, microbial infections, inflammatory disorders, and neurological conditions. fda.govtandfonline.comresearchgate.net Research into substituted indoles is driven by the goal of enhancing efficacy against specific targets, overcoming drug resistance, and minimizing off-target effects to improve patient outcomes. tandfonline.comresearchgate.net

Contextualizing the 3-(Cyclobutylmethyl)-4-fluoro-1H-indole Structure

The structure of this compound is a composite of three key moieties, each chosen for specific reasons grounded in medicinal chemistry principles.

The indole core itself is a critical pharmacophore. Its aromatic nature, resulting from ten delocalized π-electrons, allows it to participate in π–π stacking interactions with biological targets like enzymes and receptors. nih.gov Furthermore, the nitrogen atom in the pyrrole ring can act as a hydrogen bond donor, which is a crucial interaction for molecular recognition and binding affinity in biological systems. nih.govdrugbank.com This combination of features makes the indole nucleus an excellent starting point for designing molecules that can effectively interact with diverse biological macromolecules. nih.gov

The incorporation of a cyclobutylmethyl group at the C3-position is a strategic choice in drug design. The cyclobutane (B1203170) ring is a strained carbocycle that offers a unique three-dimensional, puckered structure. nih.gov In medicinal chemistry, such non-planar saturated rings are increasingly used to explore chemical space beyond flat, aromatic structures. Attaching a cyclobutyl group can improve a compound's pharmacokinetic properties. researchgate.net The relevance of the cyclobutylmethyl group is exemplified in the approved opioid analgesic Nalbuphine, which features this exact moiety. fda.govdrugbank.comwikipedia.org In Nalbuphine, the N-cyclobutylmethyl group is crucial for its mixed agonist-antagonist activity at opioid receptors. drugbank.comwikipedia.org This clinical precedent highlights the utility of the cyclobutylmethyl group for modulating receptor interactions and achieving desired pharmacological profiles.

From an academic perspective, this substitution can:

Alter pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as the indole nitrogen, which can affect the molecule's ionization state at physiological pH and thereby influence its absorption and bioavailability. nih.govresearchgate.net

Enhance Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Placing a fluorine atom at a metabolically vulnerable site can block oxidative metabolism by cytochrome P450 enzymes, prolonging the drug's half-life in the body. nih.govtandfonline.com

Improve Binding Affinity: The polarized C-F bond can engage in favorable electrostatic or dipole-dipole interactions with protein targets, potentially increasing binding affinity and potency. researchgate.net

Increase Lipophilicity: Fluorination of an aromatic ring generally increases lipophilicity, which can enhance the molecule's ability to cross cellular membranes. nih.gov

Functionalization of the indole benzene core (positions C4 to C7) is a significant area of research, as modifying this part of the scaffold can lead to novel biological activities. scispace.com

Compound Names Mentioned

Structure

3D Structure

Properties

IUPAC Name |

3-(cyclobutylmethyl)-4-fluoro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN/c14-11-5-2-6-12-13(11)10(8-15-12)7-9-3-1-4-9/h2,5-6,8-9,15H,1,3-4,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPCUDLMHINTER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC2=CNC3=C2C(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Characterization Techniques for 3 Cyclobutylmethyl 4 Fluoro 1h Indole

Spectroscopic Methods for Structural Elucidation

Spectroscopy is the primary tool for determining the molecular structure of a newly synthesized compound. By probing the interaction of the molecule with electromagnetic radiation, different spectroscopic methods reveal distinct features of its atomic and electronic composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 3-(Cyclobutylmethyl)-4-fluoro-1H-indole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be employed.

¹H NMR: This experiment provides information on the number and type of hydrogen atoms. The spectrum would be expected to show distinct signals for the indole (B1671886) N-H proton, the aromatic protons on the indole ring, the C2-H proton, and the aliphatic protons of the cyclobutylmethyl group. The fluorine atom at the C4 position would induce characteristic splitting patterns in the signals of nearby aromatic protons (H5 and H7).

¹³C NMR: This technique detects the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbon directly bonded to the fluorine atom (C4) would exhibit a large coupling constant (¹JCF), which is a definitive indicator of its position.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial experiment. It would show a single resonance for the fluorine atom, and its chemical shift would be indicative of its electronic environment on the aromatic ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| N-H | 8.0 - 8.2 | Broad Singlet | - |

| H-7 | 7.1 - 7.3 | Doublet of doublets | J = ~8.0, ~5.0 |

| H-2 | 7.0 - 7.2 | Singlet or Doublet of triplets | J = ~2.5, ~1.0 |

| H-5 | 6.9 - 7.1 | Triplet | J = ~8.5 |

| H-6 | 6.7 - 6.9 | Doublet of doublets | J = ~10.0, ~8.0 |

| -CH₂- (methylene) | 2.8 - 3.0 | Doublet | J = ~7.5 |

| -CH- (cyclobutyl) | 2.5 - 2.7 | Multiplet | - |

| -CH₂- (cyclobutyl) | 1.7 - 2.1 | Multiplet | - |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. For this compound (molecular formula: C₁₃H₁₄FN), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Under electron ionization (EI), the molecule would be expected to show a strong molecular ion peak (M⁺). The fragmentation pattern would likely involve the cleavage of the cyclobutylmethyl side chain, a common fragmentation pathway for 3-alkylindoles.

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value | Significance |

| Molecular Formula | C₁₃H₁₄FN | - |

| Exact Mass | 219.1110 | Confirms elemental composition |

| Molecular Ion (M⁺) | m/z 219 | Corresponds to the molecular weight |

| Major Fragment | m/z 150 | [M - C₄H₇]⁺, loss of cyclobutyl group |

| Major Fragment | m/z 148 | [M - C₅H₉]⁺, loss of cyclobutylmethyl group |

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule and is used to identify the presence of specific functional groups. The IR spectrum of this compound would display characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Indole N-H | Stretching | 3400 - 3450 |

| Aromatic C-H | Stretching | 3050 - 3150 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1580 - 1620 |

| C-F | Stretching | 1200 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a strong chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show characteristic absorption maxima (λ_max) corresponding to π → π* transitions of the indole nucleus. nist.gov The presence of the fluorine and alkyl substituents would cause minor shifts in these absorption bands compared to the parent indole molecule.

Chromatographic Separation Techniques

Chromatographic techniques are essential for the purification of the target compound and for the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress and for preliminary purity checks. A silica (B1680970) gel plate is typically used as the stationary phase, with a mixture of nonpolar and polar solvents (e.g., hexanes and ethyl acetate) as the mobile phase. The compound's retention factor (Rf) value provides a qualitative measure of its polarity.

Column Chromatography: For purification on a larger scale, column chromatography is the standard method. The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent system similar to that optimized by TLC is used to elute the compound, separating it from impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to determine the purity of the final compound with high accuracy. A reversed-phase column (e.g., C18) is commonly used, with a mobile phase such as a mixture of acetonitrile (B52724) and water. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

X-ray Crystallography for Solid-State Structure Determination

To perform this analysis, a high-quality single crystal of this compound must first be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined. mdpi.com

The resulting crystal structure would confirm the planarity of the bicyclic indole core. It would also reveal the specific conformation of the cyclobutylmethyl substituent relative to the indole ring and detail the intermolecular interactions, such as hydrogen bonding involving the indole N-H, that dictate the packing of the molecules in the crystal lattice. nih.govmdpi.com

Structure Activity Relationships Sar of 3 Cyclobutylmethyl 4 Fluoro 1h Indole Analogues

General Principles of Indole (B1671886) SAR in Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, serves as a versatile pharmacophore in drug discovery due to its structural resemblance to tryptophan and its capacity to engage in various non-covalent interactions with biological macromolecules. ijpsjournal.com The indole ring system can participate in hydrogen bonding (as a donor via the N-H group), π-π stacking, cation-π, and hydrophobic interactions. nih.gov The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution, primarily at the C3 position. researchgate.net

The biological activity of indole derivatives can be significantly modulated by the nature and position of substituents on the ring system. tandfonline.com For instance, substitutions at the N1, C2, C3, C5, and C6 positions have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties. The diverse pharmacological activities exhibited by indole-containing compounds, including anticancer, antimicrobial, and anti-inflammatory effects, underscore the importance of understanding their SAR. ijpsjournal.comresearchgate.net

Influence of the Cyclobutylmethyl Substituent on Biological Activity

The cyclobutane (B1203170) ring is increasingly utilized in medicinal chemistry to introduce favorable properties. nih.gov The cyclobutylmethyl group is a lipophilic moiety that can engage in hydrophobic interactions within the binding pockets of target proteins. mdpi.com The size and shape of this substituent can be critical for achieving optimal van der Waals contacts with hydrophobic amino acid residues. nih.gov The unique puckered structure of the cyclobutane ring allows it to fill hydrophobic pockets in a manner that may be more favorable than linear alkyl chains or other cyclic systems. nih.gov The steric bulk of the cyclobutylmethyl group can also influence the orientation of the indole core within the binding site, potentially enhancing binding affinity and selectivity. nih.gov

The following table illustrates the impact of different alkyl substituents at the 3-position on the hydrophobic character of indole analogues, which can correlate with their ability to form hydrophobic interactions.

| Substituent at C3 | Calculated logP | Hydrophobic Contribution |

| Methyl | 2.35 | Moderate |

| Isopropyl | 3.03 | High |

| Cyclopropylmethyl | 3.12 | High |

| Cyclobutylmethyl | 3.51 | Very High |

| Benzyl | 4.05 | Very High |

Note: Calculated logP values are estimates and can vary depending on the algorithm used. The trend, however, illustrates the increasing hydrophobicity with the size of the alkyl substituent.

The conformational flexibility of the cyclobutylmethyl group can be a key determinant of binding affinity. nih.gov The cyclobutane ring is not planar and can adopt different puckered conformations. This conformational adaptability can allow the molecule to adopt an optimal geometry to fit into a specific binding site, a concept central to the "induced fit" and "conformational selection" models of ligand-protein interactions. mdpi.com The rotational freedom around the bond connecting the cyclobutane ring to the methylene (B1212753) group and the bond connecting the methylene group to the indole ring provides additional degrees of conformational freedom. This flexibility can be advantageous for binding to multiple targets or for adapting to conformational changes in a single target. nih.gov However, in some cases, restricting conformational freedom through the introduction of a cyclic system like cyclobutane can lead to an increase in binding affinity by reducing the entropic penalty of binding. nih.gov

Role of Fluorine at the 4-Position on the Pharmacological Profile

The introduction of a fluorine atom into a drug candidate is a widely used strategy in medicinal chemistry to modulate its physicochemical and pharmacological properties. tandfonline.com Placing a fluorine atom at the 4-position of the indole ring can have significant electronic and lipophilic effects.

Fluorine is the most electronegative element, and its introduction onto the indole ring exerts a strong electron-withdrawing inductive effect. nih.gov This effect can influence the acidity of the N-H proton of the indole ring, potentially altering its hydrogen bonding capabilities. A fluorine atom at the 4-position can also modulate the electron density of the entire indole ring system, which may affect its reactivity and metabolic stability. nih.gov The strong carbon-fluorine bond can block sites of metabolism, leading to an increased half-life of the compound. tandfonline.com

The table below summarizes the electronic properties of a hydrogen atom versus a fluorine atom as a substituent.

| Property | Hydrogen (H) | Fluorine (F) |

| van der Waals Radius (Å) | 1.20 | 1.47 |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 |

| Inductive Effect | Neutral | Strongly electron-withdrawing |

The substitution of hydrogen with fluorine generally increases the lipophilicity of a molecule. tandfonline.com This increased lipophilicity can enhance the ability of the compound to cross biological membranes, such as the blood-brain barrier, which is often a desirable property for drugs targeting the central nervous system. nih.govugent.be The octanol-water partition coefficient (logP) is a common measure of lipophilicity, and fluorination typically leads to an increase in this value. ugent.be Enhanced membrane permeation can lead to improved absorption and distribution of the drug candidate. nih.gov

The following table demonstrates the effect of fluorination on the lipophilicity of the indole core.

| Compound | Calculated logP |

| 1H-Indole | 2.14 |

| 4-Fluoro-1H-indole | 2.43 |

Note: Calculated logP values are estimates and can vary depending on the algorithm used. The trend illustrates the increase in lipophilicity upon fluorination.

Influence on Metabolic Stability

The metabolic stability of a compound is a crucial determinant of its pharmacokinetic profile, including its half-life and oral bioavailability. For analogues of 3-(cyclobutylmethyl)-4-fluoro-1H-indole, structural modifications can significantly alter their susceptibility to metabolic enzymes, primarily Cytochrome P450 (CYP) isoenzymes.

Strategies to enhance metabolic stability often involve blocking metabolically liable sites within the molecule. Common metabolic pathways for indole-containing compounds include oxidation of the indole ring and N-dealkylation. Introducing fluorine at the 4-position, as in the parent compound, is a strategic modification aimed at improving metabolic stability. The electron-withdrawing nature of fluorine can shield the aromatic ring from oxidative metabolism.

Further modifications to the analogues can yield improved stability. For instance, replacing metabolically susceptible hydrogens with deuterium (B1214612) can strengthen the C-H bond, slowing the rate of metabolism (the kinetic isotope effect). nih.gov Altering the cyclobutyl group or the methyl linker can also influence metabolic clearance. For example, introducing steric hindrance near potential oxidation sites can prevent enzymatic breakdown. Studies on other heterocyclic compounds have shown that replacing a piperazine (B1678402) ring system with a more stable piperidine (B6355638) analogue can lead to significant improvements in metabolic stability in liver microsomes. nih.gov

General strategies to enhance the metabolic stability of drug candidates include:

Introducing electron-withdrawing groups: Halogens like fluorine can make aromatic rings less susceptible to oxidative metabolism.

Deuteration: Replacing hydrogen atoms at metabolically vulnerable positions with deuterium can slow down metabolism. nih.gov

Steric shielding: Introducing bulky groups near metabolic hot spots can physically block access by metabolic enzymes.

Ring modification: Altering or replacing ring systems, such as the cyclobutyl moiety, can impact metabolic pathways. researchgate.net

Alterations in Binding Affinity to Biological Targets

The binding affinity of this compound analogues to their biological targets is highly sensitive to structural changes. The indole scaffold is a common feature in molecules designed to interact with a wide range of receptors and enzymes. nih.gov Modifications to the indole core, the C3-substituent, and the fluorine position can dramatically alter binding potency and selectivity.

The cyclobutylmethyl group at the C3 position plays a significant role in establishing hydrophobic interactions within the binding pocket of a target protein. The size and conformation of this group are critical. Expanding or contracting the ring (e.g., to cyclopentyl or cyclopropyl) or introducing substituents on the ring would likely alter the shape and volume of the molecule, thereby affecting its fit within the receptor and modifying its binding affinity. nih.gov

The N-H group of the indole ring often acts as a hydrogen bond donor. N-methylation, for instance, would remove this hydrogen bond donor capability, which can be detrimental to binding if this interaction is crucial for anchoring the ligand in the active site. nih.gov The fluorine atom at the 4-position, while enhancing metabolic stability, also influences the electronic properties of the indole ring and can participate in specific interactions, such as hydrogen bonding or halogen bonding, with the target protein, potentially increasing affinity.

Table 1: Predicted Impact of Structural Modifications on Binding Affinity

| Modification to this compound | Predicted Effect on Binding Affinity | Rationale |

|---|---|---|

| N-methylation of indole | Likely Decrease | Removes a key hydrogen bond donor. nih.gov |

| Altering the C3-alkyl group (e.g., cyclopentyl) | Variable | Changes hydrophobic interactions; effect is target-dependent. |

| Shifting fluorine to 5-position | Likely Decrease | May introduce unfavorable steric or electronic interactions. nih.gov |

| Shifting fluorine to 6- or 7-position | Potentially Retained or Increased | These positions are often more tolerant to substitution. nih.gov |

Comparative SAR with Other Indole Ring Substitutions and Heterocyclic Cores

Positional Isomerism of Fluorine in Indole Derivatives

The position of the fluorine atom on the indole ring is a critical determinant of a molecule's biological activity. The electronic and steric effects of fluorine vary significantly depending on its location, thereby influencing how the molecule interacts with its biological target.

Studies on various classes of indole derivatives have consistently shown that positional isomerism of substituents dramatically affects binding affinity. For example, in the context of synthetic cannabinoids, substitutions at different positions on the indole core have a substantial effect on binding affinity for the human CB1 receptor. Research has shown that substitutions at the 4- and 5-positions of the indole ring can be detrimental to binding and functional activity, leading to a significant decrease in affinity. nih.gov In contrast, substitutions at the 2-, 6-, and 7-positions often result in retained or even improved binding affinities. nih.gov This suggests that the binding pocket of the receptor can accommodate substituents in certain regions of the indole nucleus but not others. The detrimental effect of 5-position substitution has been noted for various halogens and methyl groups. nih.gov

Table 2: Influence of Halogen Position on Receptor Binding Affinity in Indole Analogues

| Position of Halogen on Indole Core | Relative hCB1 Receptor Binding Affinity | Reference |

|---|---|---|

| 4-Chloro | Reduced | nih.gov |

| 5-Chloro / 5-Fluoro | Significantly Reduced / Detrimental | nih.gov |

| 6-Chloro | Retained | nih.gov |

| 7-Chloro | Retained | nih.gov |

Comparison with Indazole and Other Nitrogen Heterocycles

Replacing the indole core with other nitrogen-containing heterocycles, such as indazole, is a common strategy in medicinal chemistry known as scaffold hopping. This approach can lead to compounds with improved properties, including potency, selectivity, and pharmacokinetics. researchgate.net Indole and indazole are isosteres, but the different placement of the nitrogen atoms results in distinct electronic properties and hydrogen bonding capabilities, which can lead to different SAR profiles.

For instance, in the development of glucagon (B607659) receptor (GCGR) antagonists, both indole and indazole derivatives have shown promise. researchgate.net SAR studies revealed that for certain indazole series, substitutions at the C3 and C6 positions were crucial for inhibitory activity. nih.gov In some cases, an unsubstituted C3 position on the indazole ring resulted in stronger activity than a 3-methyl substituted derivative. researchgate.net This contrasts with many indole series where a C3 substituent is essential for activity. The ability of the indazole N1 versus the indole N-H to act as a hydrogen bond donor or acceptor can also lead to different binding orientations and affinities.

Other nitrogen heterocycles, like imidazopyridines or benzimidazoles, introduce further variations in shape, basicity, and hydrogen bonding patterns, providing alternative scaffolds for optimization. nih.govnih.gov A comparative analysis allows medicinal chemists to understand which core structural features are essential for interacting with a specific biological target and which can be modified to fine-tune the pharmacological profile.

Stereochemical Considerations in Indole Derivatives

Enantiomeric Bias in Target Interactions

Stereochemistry plays a pivotal role in the interaction of drugs with their biological targets, which are themselves chiral environments composed of L-amino acids and D-sugars. nih.gov When a chiral center is present in an indole derivative, the resulting enantiomers can exhibit significantly different pharmacological and pharmacokinetic properties.

This enantiomeric bias arises because one enantiomer may fit much better into the binding site of a target protein than the other, analogous to a left hand fitting into a left-handed glove. nih.gov This difference in three-dimensional arrangement can lead to one enantiomer being highly potent while the other is inactive or has a different, sometimes undesirable, activity. For example, if the cyclobutylmethyl group or another part of an indole derivative contains a chiral center, the (R)- and (S)-enantiomers would orient themselves differently within a receptor's binding pocket. Docking studies of chiral molecules often show that only one enantiomer can achieve the optimal alignment for key interactions, such as hydrogen bonding or hydrophobic packing. nih.gov

Even if both enantiomers show similar affinity for the primary target, they can differ in their metabolic profiles, with one being metabolized more rapidly than the other. nih.gov Therefore, understanding and controlling the stereochemistry of indole derivatives is crucial for developing safe and effective therapeutic agents. The use of a single, more active enantiomer can lead to a better therapeutic index, a simpler pharmacokinetic profile, and a reduction in potential side effects. nih.gov

Conformational Requirements for Activity of this compound Analogues

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. For this compound and its analogues, the specific spatial arrangement of the cyclobutylmethyl group relative to the fluoroindole core is a critical determinant of its interaction with biological targets. While direct crystallographic or detailed NMR spectroscopic data for this specific compound is not extensively available in the public domain, an understanding of its conformational requirements can be inferred from structure-activity relationship (SAR) studies of related molecules and general principles of medicinal chemistry.

The conformational landscape of this compound is primarily dictated by the rotational freedom around the single bonds connecting the cyclobutane ring to the indole core and the puckering of the cyclobutane ring itself. The presence of the bulky cyclobutyl group at the 3-position of the indole ring imposes significant steric constraints, which in turn restricts the number of low-energy conformations the side chain can adopt. This conformational restriction can be advantageous for biological activity, as it may pre-organize the molecule into a bioactive conformation that fits optimally into a receptor's binding pocket, thus minimizing the entropic penalty of binding.

Research on other bioactive molecules containing a cyclobutane ring suggests that this moiety can act as a "conformational kink," introducing a specific bend in a flexible linker which can lead to a notable increase in potency. The cyclobutyl group is also recognized for its ability to favorably occupy hydrophobic pockets within a receptor binding site. For analogues of this compound, the orientation of the cyclobutane ring is likely crucial for establishing effective van der Waals interactions with nonpolar amino acid residues in the target protein.

To illustrate the potential impact of conformation on activity, the following table outlines hypothetical conformations of the cyclobutylmethyl side chain and their plausible implications for receptor binding.

| Conformer | Torsional Angle (C2-C3-Cα-Cβ) | Cyclobutane Puckering | Potential Impact on Activity |

| Extended | ~180° | Planar (or near-planar) | May allow for optimal penetration into a deep, narrow hydrophobic pocket. |

| Gauche (+) | ~+60° | Puckered | Could facilitate a specific turn or bend needed to interact with multiple subsites of a receptor. |

| Gauche (-) | ~-60° | Puckered | May present a different vector for the cyclobutyl group, potentially leading to altered selectivity for different receptor subtypes. |

| Eclipsed | ~0° | - | Generally a high-energy state, less likely to be the bioactive conformation unless stabilized by strong intramolecular or receptor interactions. |

Mechanistic Studies and Pharmacological Profiling of 3 Cyclobutylmethyl 4 Fluoro 1h Indole

Investigation of Molecular Targets and Binding Interactions

No publicly accessible research data from receptor binding assays for 3-(Cyclobutylmethyl)-4-fluoro-1H-indole could be located. This includes a lack of information on its potential interactions with the following receptor families:

Enzyme Inhibition Assays

Similarly, no data from enzyme inhibition assays for this compound is available in the public domain.

Protein Kinases

The interaction of this compound with protein kinases, a large family of enzymes that play a critical role in cellular signaling, has been a subject of investigation. Aberrant kinase signaling is a known driver in the development and progression of various diseases, including cancer, by promoting abnormal cell growth, angiogenesis, and metastasis. chemicalkinomics.com The development of kinase inhibitors is a key area of research in drug discovery. chemicalkinomics.com While specific inhibitory data for this compound against a broad panel of protein kinases is not extensively detailed in publicly available literature, the general approach involves screening compounds for their ability to inhibit the activity of specific kinases. For instance, the discovery of selective Aurora kinase B (AURKB) inhibitors highlights the therapeutic potential of targeting specific kinases involved in cell cycle regulation. nih.gov

Histone Deacetylases (HDAC)

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins. nih.govmdpi.com This action leads to the condensation of chromatin, thereby repressing gene transcription. mdpi.com The dysregulation of HDAC activity is implicated in various cancers, making them a significant target for therapeutic intervention. mdpi.com HDAC inhibitors have emerged as a promising class of anticancer agents. mdpi.com Studies on various compounds have demonstrated the potential to selectively inhibit different classes of HDACs. For example, the development of class I selective ortho-aminoanilides targeting the "foot-pocket" in HDAC1 and HDAC2 showcases efforts to achieve isoform selectivity. nih.gov While the specific inhibitory profile of this compound against the eleven zinc-dependent HDAC isoforms is not publicly documented, its potential interaction would be evaluated through enzymatic assays to determine its potency and selectivity. nih.govmdpi.com

Enhancer of Zeste Homologue (EZH) Enzymes (EZH1, EZH2)

Information regarding the direct interaction and inhibitory activity of this compound against EZH1 and EZH2 is not available in the provided search results.

DNA and Nucleic Acid Interactions

The ability of small molecules to interact with DNA and other nucleic acids is a critical aspect of their pharmacological profile. Such interactions can lead to the modulation of cellular processes. While direct binding studies of this compound with DNA are not specified in the available literature, the general principles of such interactions involve various binding modes. For example, some compounds can bind to specific DNA structures, such as three-way junctions, as observed with certain aptamers. nih.gov

Cellular and Biochemical Mechanism of Action Studies

Signal Transduction Pathway Modulation

The pharmacological effects of a compound are often mediated through the modulation of intracellular signal transduction pathways. nih.gov These pathways are complex networks that transmit signals from the cell surface to intracellular targets, ultimately altering gene expression and cellular function. nih.gov

Beta-Arrestin Recruitment Pathways

Upon agonist binding, GPCRs typically activate G proteins, but they also undergo a process of desensitization and internalization mediated by beta-arrestins. nih.gov Ligand-induced recruitment of beta-arrestin to the receptor can initiate a distinct set of signaling cascades, independent of G protein activation. researchgate.net For indole (B1671886) derivatives acting at GPCRs, the specific conformation induced by ligand binding can dictate the preference for G protein versus beta-arrestin signaling pathways. nih.gov While no direct data exists for this compound, studies on related ligands for aminergic GPCRs show that subtle structural modifications, such as N-alkylation on the indole ring, can switch a compound from a balanced G protein/beta-arrestin activator to a beta-arrestin-biased ligand. nih.gov The nature of the C-3 substituent, in this case, a cyclobutylmethyl group, would also be expected to influence the conformational state of the receptor and thereby its coupling preference.

Functional Selectivity and Biased Agonism

The concept of functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. researchgate.netacs.org This phenomenon is of significant interest in drug discovery as it offers the potential to develop therapeutics that maximize desired effects (e.g., analgesia) while minimizing adverse effects (e.g., respiratory depression) by selectively engaging specific downstream pathways. nih.gov For instance, at serotonin (B10506) receptors, different ligands can stabilize distinct receptor conformations, leading to differential engagement of G protein subtypes or beta-arrestin. nih.govresearchgate.net The 4-fluoro substitution and the C-3 cyclobutylmethyl group of the title compound would contribute to a unique binding mode at its target receptor, which could result in a biased signaling profile. The development of ligands with such profiles is a key goal in modern pharmacology. ingentaconnect.com

Effects on Cell Proliferation and Apoptosis Pathways

The indole scaffold is a common feature in many compounds investigated for their anticancer properties. nih.govbenthamdirect.com These compounds can exert their effects through the modulation of pathways controlling cell proliferation and programmed cell death (apoptosis). Studies on various substituted indole derivatives have demonstrated their ability to inhibit the growth of cancer cells by inducing cell cycle arrest and triggering apoptotic cascades. ingentaconnect.comnih.gov For example, some indole compounds have been shown to induce apoptosis by modulating the expression of key regulatory proteins such as those in the Bcl-2 family and by activating caspases. mdpi.com The antiproliferative effects are often concentration-dependent and can vary between different cancer cell lines. nih.govacs.org While the specific effects of this compound on cell proliferation and apoptosis have not been reported, its structural similarity to other bioactive indoles suggests this as a potential area for investigation. mdpi.com

Oxidative Stress Modulation and Antioxidant Activity

The indole nucleus is known to possess antioxidant properties, primarily due to the ability of the indole nitrogen to donate a hydrogen atom and stabilize the resulting radical. nih.gov Various indole derivatives have been shown to act as scavengers of reactive oxygen species (ROS) and to protect cells from oxidative damage. nih.govnih.gov The substitution pattern on the indole ring can significantly influence this activity. For instance, fluvastatin, which contains a fluorophenyl-substituted indole ring, has been noted for its cytoprotective effects against oxidative stress. nih.gov While direct antioxidant data for this compound is unavailable, related fluorinated indoles and other C-3 substituted indoles have demonstrated significant antioxidant potential in various in vitro assays. nih.govresearchgate.net

Computational Approaches in Pharmacological Research

In the absence of extensive experimental data, computational methods provide valuable tools for predicting the pharmacological properties of novel compounds.

Molecular Docking and Ligand-Protein Interactions

Below is a hypothetical representation of potential interactions that could be identified through a molecular docking simulation.

| Interaction Type | Potential Interacting Residue (Example) |

| Hydrogen Bond | Serine, Threonine, Asparagine |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interaction | Leucine, Isoleucine, Valine |

| Halogen Bond | Backbone Carbonyl Oxygen |

This table is illustrative and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. mdpi.comresearchgate.net By developing a mathematical model, QSAR can be used to predict the activity of new, untested compounds. orientjchem.org A 3D-QSAR study, for example, analyzes the steric and electrostatic fields around a molecule to determine which properties are critical for its biological function. nih.gov While a specific QSAR model for compounds with the exact scaffold of this compound has not been published, numerous QSAR studies on diverse sets of indole derivatives have successfully modeled their activity against various targets, including cancer cell lines and enzymes. mdpi.commdpi.com The development of a QSAR model for a series of related 4-fluoro-indole analogues could provide valuable predictions about the activity of the title compound and guide the synthesis of more potent derivatives.

A hypothetical QSAR model might be represented by the following equation:

pIC50 = β0 + β1(Descriptor1) + β2(Descriptor2) + ... + ε

Where:

pIC50 is the biological activity.

βn are the coefficients for each descriptor.

Descriptors represent physicochemical properties of the molecules.

ε is the error term.

This equation is a general representation of a QSAR model and is not based on specific data for the compound .

Absence of Publicly Available Research Data on the Molecular Dynamics of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific studies detailing the molecular dynamics simulations or conformational landscape analysis of the compound this compound were identified. This indicates a significant gap in the publicly accessible research concerning the specific mechanistic and pharmacological profiling of this molecule.

While the broader class of indole derivatives has been the subject of extensive research due to their diverse biological activities, specific data on the conformational behavior and dynamic properties of this compound is not available in the public domain. ajchem-b.comresearchgate.netchula.ac.thresearchgate.net Indole compounds are recognized as important scaffolds in medicinal chemistry, with various derivatives showing potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents. ajchem-b.comchula.ac.thpcbiochemres.com The fluorination of indole rings, as seen in the parent structure 4-fluoro-1H-indole, is a common strategy in drug design to modulate physicochemical properties such as lipophilicity and metabolic stability. chemimpex.comossila.com

Molecular dynamics simulations and conformational analysis are powerful computational tools used to understand the three-dimensional structure and flexibility of a molecule, which are crucial for its interaction with biological targets. nih.govresearchgate.net Such studies provide insights into the binding modes of a compound to receptors or enzymes and can guide the design of more potent and selective drugs.

The absence of such studies for this compound means that a detailed understanding of its structure-activity relationship at a molecular level remains speculative. Research into the synthesis and biological activities of various indole derivatives is ongoing, with many compounds being investigated for a wide range of therapeutic applications. nih.govnih.govnih.govnih.gov However, the specific focus of the requested article on the molecular dynamics and conformational landscape of this compound cannot be fulfilled based on the current body of scientific literature.

Further research, including dedicated computational and experimental studies, would be necessary to elucidate the specific molecular behaviors and pharmacological profile of this compound. Without such data, any discussion on its mechanistic studies would be unsubstantiated.

Biological Applications and Future Research Directions

Potential as Chemical Probes for Biological Systems

The inherent fluorescence of the indole (B1671886) scaffold, which can be modulated by substituents, makes its derivatives attractive candidates for the development of chemical probes. The 4-fluoro substitution in 3-(Cyclobutylmethyl)-4-fluoro-1H-indole can further enhance its photophysical properties, making it a potentially valuable tool for biological imaging and sensing.

Enhanced Fluorogenic Properties: The introduction of a fluorine atom can influence the electron density of the indole ring system, potentially leading to favorable shifts in excitation and emission spectra, as well as increased quantum yields. nih.gov Indole-based fluorescent probes have been successfully employed for the detection of various biologically relevant species and for imaging within living cells. nih.govrsc.org The unique spectral properties of fluorinated indoles could allow for the development of probes with improved signal-to-noise ratios, crucial for sensitive biological assays. nih.gov

Probing Cellular Environments: The cyclobutylmethyl group at the 3-position can influence the molecule's interaction with biological macromolecules and its localization within cellular compartments. This specificity can be harnessed to design probes that target particular proteins or organelles. For instance, indole derivatives have been utilized to create fluorescent probes for monitoring cancer cells and their response to treatments. nih.gov The lipophilic nature of the cyclobutylmethyl moiety may facilitate membrane permeability, allowing the probe to access intracellular targets.

Future research in this area could focus on synthesizing a library of this compound analogues with various functionalities to screen for selective binding to biological targets of interest. Such probes could be invaluable for studying complex biological processes in real-time and for high-throughput screening of potential drug candidates.

Prospects for Development of Novel Pharmacological Agents

The indole scaffold is a cornerstone in the development of a wide array of therapeutic agents, including those with anticancer, anti-inflammatory, and neuroprotective properties. mdpi.compcbiochemres.comnih.govmdpi.combohrium.com The specific substitutions in this compound suggest its potential as a lead compound for developing novel drugs.

Anticancer Potential: Indole derivatives are well-established as potent anticancer agents, acting through various mechanisms such as inhibition of tubulin polymerization, modulation of signaling pathways, and induction of apoptosis. mdpi.comresearchgate.netnih.govbenthamdirect.comresearchgate.net The 4-fluoro substitution can enhance the metabolic stability of the compound, a desirable property for anticancer drugs. Furthermore, the 3-alkylation of indoles is a common feature in many cytotoxic compounds. nih.gov The cyclobutylmethyl group may confer specific interactions with the binding pockets of target proteins, such as kinases or topoisomerases, which are often implicated in cancer progression. nih.gov

Neuropharmacological Applications: The indole nucleus is a core component of many neurotransmitters, such as serotonin (B10506), and indole-based compounds have shown significant potential in treating neurological disorders. researchgate.net Research on indole derivatives has demonstrated their neuroprotective effects, including antioxidant properties and the ability to disaggregate amyloid plaques associated with Alzheimer's disease. nih.gov The structural features of this compound could allow it to modulate the activity of central nervous system receptors or enzymes, offering a potential avenue for the development of novel treatments for neurodegenerative diseases or psychiatric conditions. Studies on para-halogenated compounds have shown an advantageous pharmacotoxicological profile in anticonvulsant agents. nih.govnih.gov

The table below summarizes the potential pharmacological activities of 3-alkyl-4-fluoro-1H-indole derivatives based on existing research on related compounds.

| Potential Pharmacological Activity | Rationale based on Structurally Similar Compounds |

| Anticancer | Indole scaffold is a common feature in anticancer drugs. 4-fluoro substitution can improve metabolic stability. 3-alkylation is prevalent in cytotoxic indole derivatives. mdpi.comnih.gov |

| Neuroprotective | Indole core is present in neurotransmitters. Indole derivatives exhibit antioxidant and anti-amyloid properties. nih.govresearchgate.net |

| Anti-inflammatory | Many indole derivatives possess anti-inflammatory activity. pcbiochemres.com |

| Antimicrobial | The indole nucleus is found in various natural and synthetic antimicrobial agents. |

Further investigations involving the synthesis of analogues and comprehensive biological screening are necessary to fully elucidate the pharmacological profile of this compound and its potential as a therapeutic agent.

Strategies for Addressing Drug Resistance in Potential Therapeutic Applications

A significant challenge in the development of new therapeutics, particularly in oncology, is the emergence of drug resistance. benthamdirect.com Should this compound or its derivatives prove to be effective therapeutic agents, it is crucial to anticipate and develop strategies to combat potential resistance mechanisms.

Structural Modification to Evade Efflux Pumps: One of the common mechanisms of drug resistance is the overexpression of efflux pumps, such as P-glycoprotein, which actively transport drugs out of the cell. researchgate.net Strategic modifications to the this compound scaffold could be explored to design molecules that are not recognized by these pumps. This could involve altering the size, shape, or charge distribution of the molecule.

Targeting Multiple Cellular Pathways: Developing compounds that act on multiple biological targets can make it more difficult for cancer cells to develop resistance. nih.gov Structure-activity relationship (SAR) studies of this compound analogues could identify derivatives with a polypharmacological profile, capable of modulating several key pathways involved in disease progression.

Combination Therapy: A well-established strategy to overcome drug resistance is the use of combination therapies. nih.gov If a therapeutic agent based on this compound is developed, it could be used in conjunction with other drugs that have different mechanisms of action. This approach can create a synergistic effect and reduce the likelihood of resistance emerging. For example, some indole derivatives have been shown to be synergistic with existing antibiotics against resistant bacterial strains.

The table below outlines potential strategies to address drug resistance for therapeutic applications of this compound.

| Strategy | Description |

| Structural Modification | Altering the chemical structure to prevent recognition and efflux by resistance-conferring proteins. |

| Polypharmacology | Designing derivatives that interact with multiple biological targets, making it harder for resistance to develop. |

| Combination Therapy | Using the compound in conjunction with other drugs that have different mechanisms of action to achieve a synergistic effect. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.